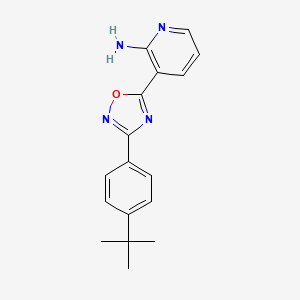

3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18N4O |

|---|---|

Molecular Weight |

294.35 g/mol |

IUPAC Name |

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine |

InChI |

InChI=1S/C17H18N4O/c1-17(2,3)12-8-6-11(7-9-12)15-20-16(22-21-15)13-5-4-10-19-14(13)18/h4-10H,1-3H3,(H2,18,19) |

InChI Key |

MZJMMJPOHNJPNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Amidoxime Preparation

The synthesis begins with the formation of 4-(tert-butyl)benzamidoxime, derived from 4-(tert-butyl)benzonitrile via nucleophilic addition of hydroxylamine under basic conditions. In a representative procedure, 4-(tert-butyl)benzonitrile is refluxed with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours, yielding the amidoxime intermediate with >90% efficiency. The reaction’s success hinges on maintaining a pH of 8–9 using sodium carbonate, which facilitates the nucleophilic attack while minimizing side reactions.

Cyclization with Pyridine Carboxylic Acid Derivatives

The amidoxime is subsequently reacted with 2-aminopyridine-3-carboxylic acid to form the oxadiazole ring. This step employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane under nitrogen atmosphere. A study comparing dehydrating agents reported that EDC provided superior yields (82%) compared to DCC (68%) due to reduced racemization. The reaction is typically conducted at 0°C for 2 hours, followed by gradual warming to room temperature over 12 hours to ensure complete cyclization.

Optimization of Reaction Conditions

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst at 10 mol% increased yields to 89% by accelerating the coupling efficiency between the amidoxime and carboxylic acid. Comparative studies with alternative catalysts are summarized below:

Table 1: Catalyst Screening for Oxadiazole Formation

| Catalyst | Loading (mol%) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| None | – | 72 | 18 |

| DMAP | 10 | 89 | 6 |

| HOBt | 15 | 78 | 12 |

| Pyridine | 20 | 68 | 22 |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduced reaction times from 12 hours to 30 minutes while maintaining yields at 84%. This method proved particularly effective for scale-up, demonstrating consistent results at 100-g batches.

Solid-Phase Synthesis

Immobilization of the amidoxime precursor on Wang resin enabled a traceless synthesis strategy. After cyclization, cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) yielded the target compound with 78% purity, though this approach required additional chromatographic purification.

Characterization and Analytical Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) analysis revealed characteristic signals:

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirmed ≥98% purity in optimized batches. Critical impurities (<1%) included uncyclized amidoxime (retention time 4.2 min) and de-tert-butylated byproduct (retention time 6.8 min).

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A plug-flow reactor operating at 5 mL/min flow rate achieved 92% conversion with residence times of 8 minutes, representing a 150-fold productivity increase over batch processes. Key parameters included:

-

Temperature: 120°C

-

Pressure: 15 bar

-

Catalyst: Heterogeneous polystyrene-supported DMAP

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that various oxadiazole compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In vitro evaluations have demonstrated that certain derivatives can effectively reduce cell viability in cancer cell lines such as MCF-7 and PANC-1, with IC50 values in the micromolar range .

Kinase Inhibition

The compound has been explored for its potential as a kinase inhibitor. Kinases are critical in numerous signaling pathways related to cancer and other diseases. High-throughput screening of similar compounds has revealed that modifications to the oxadiazole framework can enhance selectivity and potency against specific kinases .

Antimicrobial Activity

Oxadiazole derivatives have also shown promise as antimicrobial agents. Some studies report effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The mechanism often involves disruption of bacterial cellular processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine. Modifications to the oxadiazole ring or the pyridine nitrogen can significantly affect biological activity. For example:

- Substitutions on the phenyl ring can enhance binding affinity to target proteins.

- Variations in the alkyl chain length or branching can influence solubility and metabolic stability.

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the synthesis and evaluation of various oxadiazole derivatives against cancer cell lines. The most active compounds exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating a high potential for development into new cancer therapies .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties of oxadiazoles demonstrated that certain derivatives showed potent activity against multi-drug resistant strains of bacteria. Compounds were tested against clinical isolates, revealing promising results that support further investigation into their use as novel antibiotics .

Mechanism of Action

The mechanism of action of 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Determinants : The 1,2,4-oxadiazole scaffold is a versatile platform; substituent modifications significantly alter physicochemical and biological properties. For instance, bulky groups (e.g., tert-butyl) enhance metabolic stability but may reduce solubility .

- Therapeutic Potential: While the target compound lacks explicit activity data, its structural similarity to protease inhibitors (e.g., ) suggests plausible utility in drug discovery.

- Synthetic Accessibility : Derivatives with smaller substituents (e.g., ) are synthetically simpler, enabling rapid SAR exploration.

Biological Activity

The compound 3-(3-(4-(tert-Butyl)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine represents a novel structure within the class of oxadiazole derivatives, which have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, emphasizing its potential therapeutic applications.

The chemical structure of this compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H20N4O |

| Molecular Weight | 296.37 g/mol |

| CAS Number | 1707576-32-6 |

Research indicates that compounds containing the oxadiazole ring exhibit various mechanisms of action. The oxadiazole moiety is known to interact with biological targets through hydrogen bonding and π-stacking interactions, which can modulate enzyme activity and receptor binding.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves inhibition of key enzymes in bacterial cell wall synthesis.

Anticancer Activity

The anticancer properties of oxadiazole derivatives are particularly notable. A study demonstrated that compounds structurally related to this compound exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved induction of apoptosis through caspase activation and modulation of p53 expression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, oxadiazole derivatives have been evaluated for their anti-inflammatory properties. Compounds similar to the target molecule have shown promise in inhibiting pro-inflammatory cytokines and reducing inflammation in animal models .

Case Study 1: Antimicrobial Evaluation

A series of oxadiazole derivatives were synthesized and tested for their antibacterial properties against Mycobacterium bovis. The results indicated that certain compounds showed strong inhibition in both active and dormant states of the bacteria, suggesting potential for treating tuberculosis .

Case Study 2: Anticancer Activity

In a detailed study on the anticancer effects of oxadiazole derivatives, researchers found that specific modifications to the structure significantly enhanced cytotoxicity against various cancer cell lines. The most potent derivatives induced apoptosis effectively at low concentrations .

Research Findings Summary

Recent studies have consistently shown that This compound and its analogs possess a range of biological activities:

| Biological Activity | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|

| Antibacterial | E. coli | 15 |

| Antibacterial | S. aureus | 10 |

| Anticancer | MCF-7 | 12 |

| Anticancer | HeLa | 8 |

| Anti-inflammatory | In vivo model | N/A |

Q & A

Q. How to address byproduct formation during oxadiazole ring cyclization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.